![molecular formula C9H11BrO3 B13579742 2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol](/img/structure/B13579742.png)
2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol is an organic compound characterized by the presence of a bromine atom, a hydroxyethyl group, and a methoxy group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of a precursor phenol compound. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring . The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The reaction parameters, such as temperature, solvent, and concentration of reagents, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group results in the formation of a ketone, while nucleophilic substitution of the bromine atom can yield a variety of substituted phenols.
Aplicaciones Científicas De Investigación
2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol involves its interaction with specific molecular targets. The bromine atom and hydroxyethyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the hydroxyethyl group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-hydroxyacetophenone: Similar structure but lacks the methoxy group.
4-Bromo-2-hydroxyphenylacetic acid: Contains a carboxylic acid group instead of a hydroxyethyl group.
2-Bromo-4-methoxyphenol: Similar structure but lacks the hydroxyethyl group.
Uniqueness
2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H11BrO3 |
|---|---|
Peso molecular |
247.09 g/mol |
Nombre IUPAC |
2-bromo-4-[(1S)-1-hydroxyethyl]-6-methoxyphenol |
InChI |
InChI=1S/C9H11BrO3/c1-5(11)6-3-7(10)9(12)8(4-6)13-2/h3-5,11-12H,1-2H3/t5-/m0/s1 |
Clave InChI |
JMVYQYLJYQOXEO-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=CC(=C(C(=C1)Br)O)OC)O |
SMILES canónico |
CC(C1=CC(=C(C(=C1)Br)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,4,6-Trimethylphenyl)methyl]oxirane](/img/structure/B13579660.png)
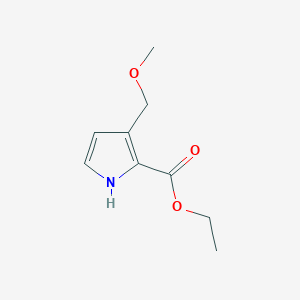

![3-(Pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-enehydrochloride](/img/structure/B13579668.png)
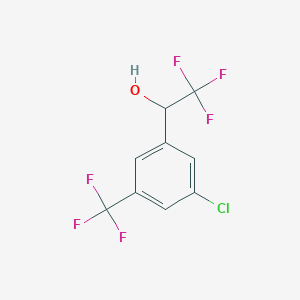
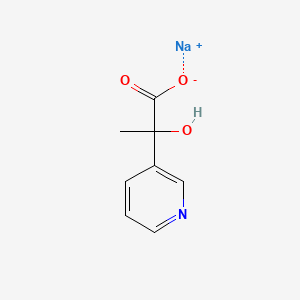

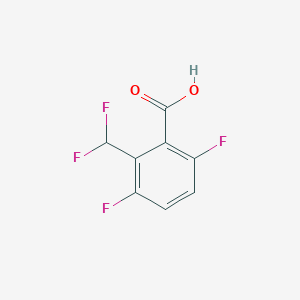
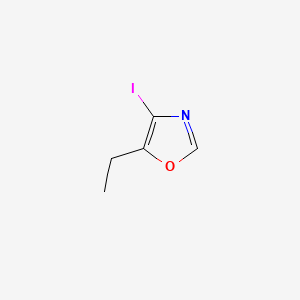

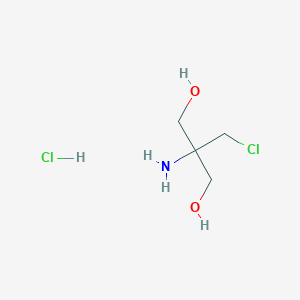
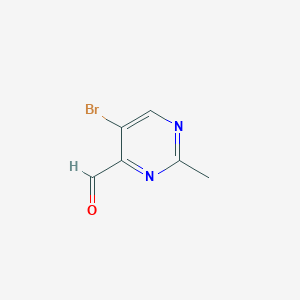
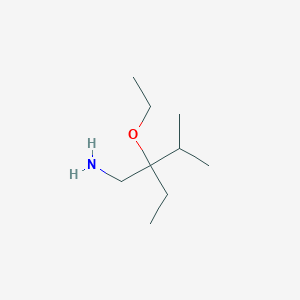
![2-(4-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B13579733.png)
